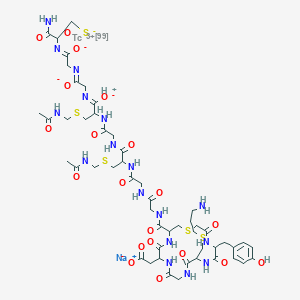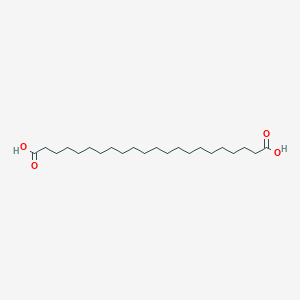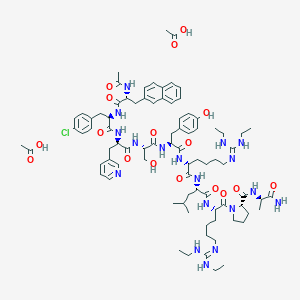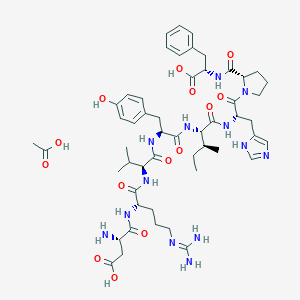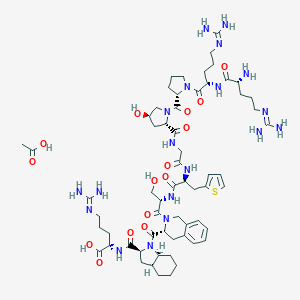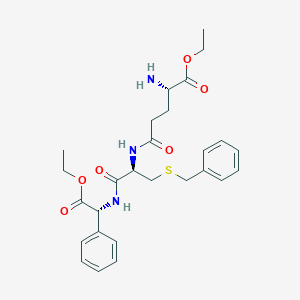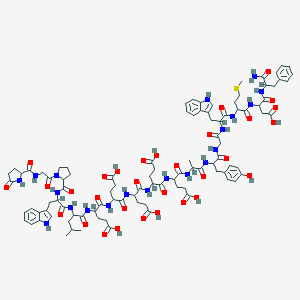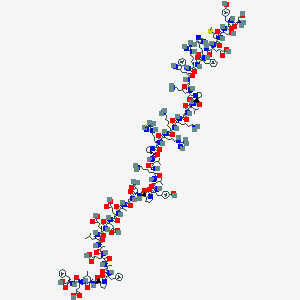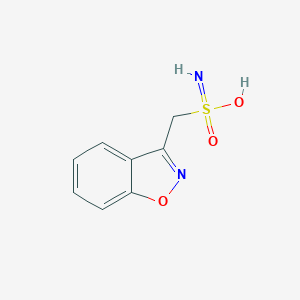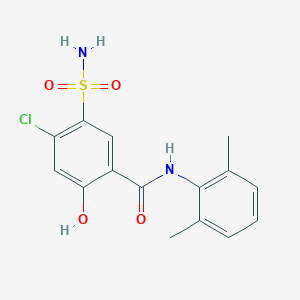
替考拉宁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomiceticus . It is effective against Gram-positive bacteria resistant to β-lactam antibiotics . Its mechanism of action is through inhibition of bacterial cell wall biosynthesis . It is used to treat severe bacterial infections .
Synthesis Analysis
Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthesis of Teicoplanin involves a complex interplay of structural, regulatory, and resistance genes . Genetic and nutritional factors contribute to the regulation of teicoplanin biosynthesis . Some of these factors have been successfully applied for improving teicoplanin production .Molecular Structure Analysis
Teicoplanin’s main chemical structure is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . There are six major subtypes (A2-1 through A2-5, and A3-1) and four minor subtypes (from RS-1 to RS-4) of Teicoplanin .Chemical Reactions Analysis
Chemical reactions have been discovered that achieve site-selective alteration of teicoplanin . Utilizing peptide-based additives that alter reaction selectivities, certain bromo-teicoplanins are accessible . These new compounds are also scaffolds for selective cross-coupling reactions, enabling further molecular diversification .Physical and Chemical Properties Analysis
Teicoplanin has a molecular formula of C78H77Cl2N8O33R and a molecular weight of 1709.39 . It is sparingly soluble in water .科学研究应用
抗菌活性和临床疗效
替考拉宁是一种糖肽类抗生素,以其抗菌活性而闻名,特别是对革兰氏阳性菌,如葡萄球菌、链球菌、肠球菌和许多厌氧革兰氏阳性菌。临床应用包括治疗多种革兰氏阳性菌感染,如败血症、心内膜炎以及皮肤、软组织和静脉导管感染。值得注意的是,它对耐甲氧西林和敏感葡萄球菌有效。该药的半衰期长,方便每天一次肌内或静脉注射,使其成为许多临床场景中的首选 (Campoli-Richards 等,1990)。
抗病毒活性和 COVID-19 治疗
除了其抗菌特性外,替考拉宁在体外对 RNA 病毒(包括 SARS-CoV2)也表现出有效性。这种作为抗菌剂和抗病毒剂的双重作用,使替考拉宁成为 COVID-19 患者治疗的潜在选择。它可以阻止病毒复制,同时防止革兰氏阳性菌共感染的发展 (Vimberg,2021)。
与万古霉素的比较疗效
替考拉宁与另一种糖肽类抗生素万古霉素的比较研究表明,替考拉宁在疗效方面并不逊色,并且比万古霉素的副作用发生率更低。这些发现使替考拉宁成为一种有吸引力的替代品,特别是考虑到其更简单的给药方案和更低的肾毒性和红人综合征发生率 (Svetitsky 等,2009)。
儿科和新生儿应用
替考拉宁的使用已扩展到儿科人群。它对治疗儿童革兰氏阳性菌感染有效且耐受性良好,针对儿科使用的剂量方案可确保有效的血清浓度。该药在新生儿中的安全性和有效性也得到了类似的认可,观察到高临床和细菌学反应率 (Bassetti & Cruciani,1990)。
在非住院患者中的作用
替考拉宁良好的药代动力学特征,包括半衰期长和不良反应发生率低,使其适用于非住院患者环境,例如家庭或门诊。它在这些环境中用于治疗骨髓炎和心内膜炎等慢性感染以及某些急性感染,凸显了其多功能性和成本效益 (Nathwani,1998)。
作用机制
Target of Action
Teicoplanin, a glycopeptide antibiotic, primarily targets the bacterial cell wall . It specifically binds to the D-Ala-D-Ala terminus of lipid II, a critical component in the last (extracellular) step of peptidoglycan biosynthesis .
Mode of Action
Teicoplanin inhibits peptidoglycan polymerization, a crucial process in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala terminus of lipid II, it prevents the cross-linking of peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathway affected by teicoplanin is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall and provides structural strength. By inhibiting its synthesis, teicoplanin disrupts the cell wall structure, leading to bacterial cell death .
Pharmacokinetics
Teicoplanin exhibits a triexponential decay in its pharmacokinetics, with half-lives of 0.4 to 1 hour, 4.7 to 15.4 hours, and 83 to 168 hours . The volume of distribution at steady state is 0.9 to 1.6 L/kg . It is predominantly bound to plasma proteins (90% to 95%) and is eliminated predominantly by the kidneys . Only 2 to 3% of an intravenously administered dose is metabolized .
Result of Action
The primary result of teicoplanin’s action is the death of the bacterial cell . By inhibiting peptidoglycan synthesis, teicoplanin disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective in treating various infections caused by gram-positive bacteria .
Action Environment
The efficacy of teicoplanin can be influenced by various environmental factors. For instance, the absorption rate and clearance of teicoplanin can be affected by the patient’s renal function . Furthermore, the effectiveness of teicoplanin can be influenced by the bacterial strain and its resistance mechanisms .
安全和危害
Teicoplanin can cause hypersensitivity reactions including rash, bronchospasm, and fever, which require discontinuation of the drug . Blood dyscrasias, renal and hepatic impairment can occur rarely . Adverse effects are more likely to occur with the higher dosing schedule and with prolonged therapy .
未来方向
Due to its efficiency and low cytotoxicity, teicoplanin has been used for patients with complications, including pediatric and immunocompromised patients . Its action against RNA viruses, including SARS-CoV2, has been proven in vitro . Therefore, teicoplanin could become a drug of choice in the treatment of COVID-19 patients .
生化分析
Biochemical Properties
Teicoplanin binds the D-Ala-D-Ala terminus of lipid II in the last (extracellular) step of peptidoglycan biosynthesis, leading to bacterial death . This interaction inhibits bacterial cell wall peptidoglycan synthesis . The strength of teicoplanin is considered to be due to the length of the hydrocarbon chain .
Cellular Effects
Teicoplanin has been shown to be effective in treating serious staphylococcal and streptococcal infections . It has been demonstrated to be effective in the treatment of pseudomembranous colitis and Clostridium difficile-associated diarrhea, with comparable efficacy with vancomycin .
Molecular Mechanism
The mechanism of action of teicoplanin is to inhibit bacterial cell wall peptidoglycan synthesis . It binds the D-Ala-D-Ala terminus of lipid II, thereby leading to bacterial death .
Temporal Effects in Laboratory Settings
Teicoplanin has a long elimination half-life ranging from 83 to 163 hours . Due to its prolonged half-life, measurement of the minimum inhibitory concentration (Cmin) value on Day 4 before reaching steady state is recommended .
Dosage Effects in Animal Models
While specific studies on dosage effects of teicoplanin in animal models are limited, it is generally recognized that a target Cmin value of 15–30 mg/L results in increased clinical efficacy in patients with non-complicated MRSA infections .
Metabolic Pathways
Teicoplanin is very-highly bound to plasma albumin, and therefore patients with hypoalbuminaemia have higher unbound fractions of teicoplanin . An increase in the unbound fraction may result in an increased volume of distribution and clearance of teicoplanin, which can lead to reduced total teicoplanin concentrations .
Transport and Distribution
Teicoplanin is highly bound to serum albumin, and therefore patients with hypoalbuminaemia have higher unbound fractions of teicoplanin . An increase in the unbound fraction may result in an increased volume of distribution and clearance of teicoplanin, which can lead to reduced total teicoplanin concentrations .
Subcellular Localization
Given its mechanism of action, it is likely that teicoplanin interacts with its target, the D-Ala-D-Ala terminus of lipid II, at the bacterial cell wall .
属性
IUPAC Name |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLLBUOHPVGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1879.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
